molecular formula C7H12ClNO3 B2924996 Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride CAS No. 2137451-00-2

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride

Cat. No.: B2924996
CAS No.: 2137451-00-2
M. Wt: 193.63
InChI Key: IDSMYFLFFRTZPK-UHFFFAOYSA-N
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Description

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride (CAS: 31560-06-2) is a bicyclic heterocyclic compound featuring a fused oxa-aza ring system. Its molecular formula is C₇H₁₂ClNO₃ (calculated based on structural analogs in and ), with a molecular weight of 181.66 g/mol. The compound is synthesized via multistep routes, often starting from trans-4-hydroxy-L-proline, as demonstrated in Portoghese’s method involving benzoylation, methylation, and borane reduction . This bicyclic scaffold is prized for its conformational rigidity, which enhances binding affinity in drug discovery. It serves as a key intermediate for synthesizing γ-aminobutyric acid (GABA) analogs and constrained peptidomimetics, with applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3.ClH/c1-10-6(9)7-2-5(3-8-7)11-4-7;/h5,8H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSMYFLFFRTZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(CN1)OC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137451-00-2
Record name methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride
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Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It can be employed in biochemical studies to understand enzyme mechanisms or as a probe in molecular biology. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action depends on the specific application. For example, in biochemical studies, it may interact with enzymes or other biomolecules, affecting their activity. The molecular targets and pathways involved would vary based on the context of the research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride becomes evident when compared to related bicyclic compounds. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Bicyclic Analogs

Compound Name (CAS) Molecular Formula Key Structural Differences Reactivity/Applications Similarity Score* Reference
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride (31560-06-2) C₅H₁₀ClNO Core bicyclo[2.2.1] framework with O and N atoms. Intermediate for GABA analogs; used in photoinduced diamination reactions . 1.00
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride (904316-92-3) C₆H₁₂ClNO Larger bicyclo[3.2.1] ring; shifted O/N positions. Limited pharmacological data; explored in antibiotic derivatives. 0.53
2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride (1354952-28-5) C₅H₁₀ClNO Bicyclo[4.1.0] system with fused cyclopropane. Reactivity dominated by ring-opening reactions; potential in agrochemicals. 0.77
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (59798-30-0) C₇H₁₀N₂O₃S Sulfur replaces oxygen; penicillin core structure. Broad-spectrum antibiotics (e.g., mezlocillin) . N/A
Ethyl 2-oxa-5-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride C₉H₁₆ClNO₃ Expanded bicyclo[2.2.2] system; ethyl ester group. Discontinued due to lower synthetic utility; tested in early-stage drug discovery. N/A

*Similarity scores (0–1 scale) are based on Tanimoto coefficients from structural databases .

Key Findings:

Ring Size and Strain :

  • The [2.2.1] system (target compound) exhibits higher ring strain compared to [3.2.1] or [2.2.2] analogs, enhancing its reactivity in nucleophilic substitutions .
  • The [4.1.0] derivative (cyclopropane-fused) is prone to ring-opening under acidic conditions, limiting its stability .

Heteroatom Positioning :

  • Replacement of oxygen with sulfur (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) drastically alters electronic properties, enabling β-lactam antibiotic activity .
  • Shifting the oxygen atom in the [3.2.1] analog reduces hydrogen-bonding capacity, lowering solubility in polar solvents .

Synthetic Utility :

  • The target compound’s methyl ester group facilitates hydrolysis to carboxylic acids, a critical step in prodrug activation .
  • In contrast, ethyl esters (e.g., [2.2.2] analog) show slower hydrolysis kinetics, reducing their utility in rapid-release formulations .

Pharmacological Relevance:

  • The [2.2.1] scaffold’s rigidity mimics peptide backbones, making it ideal for protease-resistant peptidomimetics .
  • Derivatives of the [3.2.0] thia-aza system are clinically validated in antibiotics but face resistance issues due to overuse .

Biological Activity

Methyl 2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride, also known as (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride, is a bicyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis pathways, and potential applications based on current research findings.

  • Molecular Formula : C₅H₉ClN₁O
  • Molecular Weight : 135.59 g/mol
  • CAS Number : 31560-06-2
  • Purity : ≥98% (NMR)

The compound features a unique bicyclic structure that enhances its reactivity and potential for functionalization, making it a valuable intermediate in drug synthesis.

Research indicates that methyl 2-oxa-5-azabicyclo[2.2.1]heptane derivatives exhibit various biological activities, particularly in modulating neurotransmitter systems. The compound's structure allows it to mimic natural neurotransmitters, potentially interacting with GABA receptors and influencing neuronal excitability.

Pharmacological Studies

  • GABA Analogues : The compound has been synthesized as a backbone for γ-amino acid analogues, which are crucial in developing drugs targeting GABAergic systems. Variations in substituents on the C-3 carbon have led to compounds with enhanced affinity for GABA receptors, akin to FDA-approved drugs like baclofen and pregabalin .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound possess antimicrobial properties against various pathogens, including bacteria and fungi. The bicyclic structure may contribute to its effectiveness by disrupting microbial cell membranes or inhibiting essential metabolic pathways .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, possibly through antioxidant mechanisms or by modulating excitatory neurotransmission, which could be beneficial in neurodegenerative diseases .

Synthesis and Evaluation of Derivatives

A study highlighted the synthesis of C-3 disubstituted analogues of methyl 2-oxa-5-azabicyclo[2.2.1]heptane, demonstrating their potential as therapeutic agents. These compounds were evaluated for their binding affinity to GABA receptors using radiolabeled assays, showing promising results that warrant further investigation into their pharmacodynamics and pharmacokinetics .

Structure–Activity Relationship (SAR) Studies

SAR studies have been conducted to understand how modifications to the compound's structure affect its biological activity. For instance, introducing various alkyl or aryl groups at the C-3 position has led to increased potency in receptor binding assays, indicating that subtle changes can significantly impact efficacy .

Data Summary

PropertyValue
Molecular FormulaC₅H₉ClN₁O
Molecular Weight135.59 g/mol
CAS Number31560-06-2
Purity≥98% (NMR)
Biological ActivitiesGABA receptor modulation, antimicrobial effects, neuroprotection

Q & A

Q. What is the significance of Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride in medicinal chemistry?

This bicyclic compound serves as a morpholine isostere, offering structural and physicochemical similarities to morpholine while enhancing metabolic stability and lipophilicity. Its rigid bicyclic framework improves pharmacokinetic properties, making it valuable in drug design for central nervous system (CNS) and antimicrobial targets. The hydrochloride salt improves solubility for synthetic handling .

Q. How is the compound’s structure elucidated experimentally?

Structural confirmation relies on 1H/13C NMR for stereochemical analysis (e.g., coupling constants for bridgehead protons), high-resolution mass spectrometry (HRMS) for molecular weight validation, and optical rotation to verify enantiomeric purity. For example, HRMS (ESI-TOF+) confirmed the molecular ion at m/z 100.0757 (C₅H₁₀NO), aligning with theoretical values .

Q. What analytical techniques ensure purity and identity during synthesis?

  • Flash column chromatography purifies intermediates using gradients (e.g., 30–50% ethyl acetate in petroleum ether).
  • 1H NMR monitors reaction progress (e.g., disappearance of tosyl or Cbz protecting groups).
  • HPLC or LC-MS quantifies final product purity (>95%) .

Advanced Research Questions

Q. How do synthetic routes for this compound compare in efficiency and safety?

Traditional methods (e.g., Portoghese’s protocol) use toxic diazomethane for esterification and require harsh deprotection (e.g., benzoyl groups), yielding ~59% over seven steps. The improved route (70% yield over six steps) employs:

  • Cbz protection for safer deprotection via catalytic hydrogenation.
  • MeOH/SOCl₂ for esterification, avoiding diazomethane.
  • NaBH₄ instead of LiBH₄ for cost-effective reduction .

Q. How are reaction conditions optimized for critical steps like tosylation?

Condition Base/CatalystTime (h)Yield (%)
Traditional (Portoghese)Pyridine6094
Optimized (Cbz protocol)Et₃N + DMAP (1 eq)1593
Triethylamine with DMAP accelerates tosylation at room temperature, reducing side reactions .

Q. What role does this compound play in antimalarial drug design?

Derivatives like (±)-(1-imidazolyl)(2-oxa-5-azabicyclo[2.2.1]hept-5-yl)methanone exhibit slow-action activity against Plasmodium falciparum. The bicyclic scaffold enhances target binding by restricting conformational flexibility, while the carboxylate group allows functionalization for improved pharmacokinetics .

Q. What safety protocols are critical during synthesis?

  • Avoid diazomethane : Replace with MeOH/SOCl₂ for esterification.
  • Catalytic hydrogenation : Use 10% Pd/C under H₂ atmosphere for Cbz deprotection.
  • PPE : Acid-resistant gloves, respirators (NIOSH P95/P99), and fume hoods to handle SOCl₂ and TsCl .

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